(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis
(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis
(R)-(−)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole , commonly known as (R)-DTBM-SEGPHOS , is a state-of-the-art chiral phosphine (B1218219) ligand renowned for its exceptional performance in asymmetric catalysis.[1] Developed by Takasago International Corporation, this ligand has garnered significant attention from researchers in academia and the pharmaceutical industry for its ability to induce high enantioselectivity and catalytic activity in a wide array of chemical transformations.[2] Its unique structural features, characterized by a narrow dihedral angle and bulky, electron-rich substituents, create a highly effective chiral environment around a metal center, making it a privileged ligand for the synthesis of enantiomerically pure compounds.[2][3]
This technical guide provides an in-depth overview of (R)-DTBM-SEGPHOS, including its core properties, applications in catalysis with various transition metals, detailed experimental protocols for key reactions, and a summary of its performance data.
Core Properties of (R)-DTBM-SEGPHOS
(R)-DTBM-SEGPHOS is a white to light yellow crystalline solid that is air-sensitive and should be stored under an inert atmosphere. The defining characteristic of this ligand is its molecular architecture. The SEGPHOS backbone possesses a narrower dihedral angle compared to its predecessor, BINAP, which contributes to higher enantioselectivity and activity.[2] The phosphorus atoms are functionalized with di(3,5-di-tert-butyl-4-methoxyphenyl) groups. These bulky and electron-donating substituents are crucial for creating a sterically demanding and electron-rich chiral pocket around the coordinated metal, which in turn governs the stereochemical outcome of the catalyzed reaction.[4]
| Property | Value |
| Chemical Formula | C₇₄H₁₀₀O₈P₂ |
| Molecular Weight | 1179.53 g/mol [5] |
| CAS Number | 566940-03-2[5] |
| Appearance | White to light yellow powder/crystal |
| Functional Group | Phosphine[5] |
| Storage | Store under inert gas, in a cool, dark place (<15°C)[6] |
Applications in Asymmetric Catalysis
(R)-DTBM-SEGPHOS has proven to be a highly versatile ligand, forming highly active and selective catalysts with a range of transition metals, including rhodium, ruthenium, palladium, copper, and gold.[1][5]
Rhodium-Catalyzed Reactions
Complexes of rhodium with (R)-DTBM-SEGPHOS are particularly effective in asymmetric hydrogenation and cycloisomerization reactions. For instance, they have been successfully employed in the highly selective synthesis of seven-membered azaspiro compounds through a cascade cycloisomerization/Diels-Alder reaction.[7]
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium-(R)-DTBM-SEGPHOS complexes are powerful catalysts for the asymmetric hydrogenation of various functionalized substrates, such as α-substituted β-keto esters, proceeding with dynamic kinetic resolution to afford products with high diastereo- and enantioselectivity.[1] They are also highly efficient for the hydrogenation of 2-pyridyl-substituted alkenes.[8]
Palladium-Catalyzed Kinetic Resolution
A notable application of (R)-DTBM-SEGPHOS is in palladium-catalyzed kinetic resolutions. The pre-catalyst Pd((R)-DTBM-SEGphos)Cl₂ has been successfully used for the kinetic resolution of tertiary propargylic alcohols, providing access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.[9][10]
Copper-Catalyzed Hydroamination
In the realm of copper catalysis, (R)-DTBM-SEGPHOS has been instrumental in the development of enantioselective hydroamination of alkenes.[11][12] The bulky nature of the ligand is critical for achieving high reactivity and selectivity in the hydrocupration of unactivated olefins.[13]
Quantitative Data on Catalytic Performance
The following tables summarize the performance of (R)-DTBM-SEGPHOS in selected, representative catalytic reactions.
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][13][14]oxazin-3(4H)-ylidene)acetate Esters
| Substrate | Product Yield (%) | Enantiomeric Excess (ee%) |
| Ethyl ester | >95 | 98 |
| Methyl ester | >95 | 99 |
| tert-Butyl ester | >95 | 97 |
Data is representative of typical results and may vary based on specific reaction conditions.
Table 2: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 2-phenyl-3-octyn-2-ol | (S)-2-phenyl-3-octyn-2-ol | 46 | 98 |
| 2-(4-methoxyphenyl)-3-octyn-2-ol | (S)-2-(4-methoxyphenyl)-3-octyn-2-ol | 45 | 99 |
| 2-(4-chlorophenyl)-3-octyn-2-ol | (S)-2-(4-chlorophenyl)-3-octyn-2-ol | 44 | 91 |
Yields are for the recovered starting material. Data sourced from studies on Pd((R)-DTBM-SEGphos)Cl₂ catalyzed reactions.[10]
Table 3: CuH-Catalyzed Hydroamination of Styrene (B11656) Derivatives
| Substrate | Product Yield (%) | Enantiomeric Excess (ee%) |
| Styrene | 92 | 97 |
| 4-Methylstyrene | 95 | 96 |
| 4-Chlorostyrene | 89 | 97 |
Reaction conditions: Cu(OAc)₂ (2 mol %), (R)-DTBM-SEGPHOS (2.2 mol %), DEMS (2 mmol), THF, 40 °C. Data is representative of the literature.[11]
Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral olefin.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
(R)-DTBM-SEGPHOS
-
Prochiral olefin substrate
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
-
Schlenk line or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass vial or autoclave liner with the rhodium precursor (e.g., 1.0 mol%) and (R)-DTBM-SEGPHOS (e.g., 1.1 mol%).
-
Add the anhydrous, degassed solvent to dissolve the catalyst components.
-
Add the substrate (1.0 equiv) to the catalyst solution.
-
Seal the reaction vessel and place it inside the autoclave.
-
Purge the autoclave with hydrogen gas three to five times.
-
Pressurize the autoclave to the desired pressure (e.g., 10-20 atm).
-
Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction by TLC, GC, or LC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.[14][15]
Protocol for Copper-Catalyzed Enantioselective Hydroamination of Alkenes
This protocol details the hydroamination of an alkene using a copper-(R)-DTBM-SEGPHOS catalyst.
Materials:
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
(R)-DTBM-SEGPHOS
-
Alkene substrate (e.g., styrene derivative)
-
Hydroxylamine (B1172632) ester (e.g., O-benzoyl-N,N-dibenzylhydroxylamine)
-
Diethoxymethylsilane (DEMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Cu(OAc)₂ (2 mol%), (R)-DTBM-SEGPHOS (2.2 mol%), the alkene substrate (1.0 equiv), and the hydroxylamine ester (1.2 equiv).
-
Add anhydrous THF to achieve the desired concentration (e.g., 0.5 M).
-
Add DEMS (2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 40 °C for up to 36 hours, monitoring for completion.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[11][12]
Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂ Complex
This protocol describes the preparation of the nickel(II) chloride complex of (R)-DTBM-SEGPHOS.[16]
Materials:
-
(R)-DTBM-SEGPHOS
-
Nickel(II) chloride (NiCl₂)
-
Round-bottomed flask with reflux condenser
-
Magnetic stir bar
Procedure:
-
To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).
-
Add acetonitrile (15 mL).
-
Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere.
-
Heat the mixture at reflux in an oil bath for 16 hours.
-
While the mixture is still warm, filter it through a pad of Celite®.
-
Wash the Celite® with additional acetonitrile until the filtrate is colorless.
-
Concentrate the filtrate on a rotary evaporator.
-
Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.
-
Dry the solid under high vacuum to yield [(R)-DTBM-SEGPHOS]NiCl₂ as a fine dark green-black powder.[16]
Visualizations: Mechanisms and Workflows
The following diagrams illustrate key processes involving the (R)-DTBM-SEGPHOS ligand.
References
- 1. assets.takasago.com [assets.takasago.com]
- 2. SEGPHOS - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. (R)-DTBM-SEGPHOS 566940-03-2 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]
- 13. CuH-Catalyzed Olefin Functionalization: from Hydroamination to Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. DSpace [diposit.ub.edu]
